molecular formula C18H17F3N2O3 B2718716 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 2034447-18-0

6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2718716
CAS No.: 2034447-18-0
M. Wt: 366.34
InChI Key: CSIGKWJPZRGJKA-UHFFFAOYSA-N
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Description

6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative designed for research applications. This compound is characterized by two critical structural motifs: an aryl carboxamide moiety featuring a 2-(trifluoromethyl)phenyl group attached to the carboxamide nitrogen, and an oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent at the pyridine’s 6-position . The trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity through its strong electron-withdrawing nature and lipophilicity . The incorporation of the oxane group is a strategic modification often used to improve physicochemical properties, such as aqueous solubility, and to increase metabolic stability compared to simpler alkoxy chains . Compounds based on the trifluoromethylpyridine (TFMP) scaffold are of significant interest in scientific research. In agrochemistry, TFMP derivatives are found in numerous herbicides, insecticides, and fungicides . In pharmaceutical research, TFMP-based molecules are investigated for various therapeutic targets; for instance, some pyridinecarboxamide compounds are studied for their potential to modulate biological pathways and enzyme interactions . The mechanism of action for this class of compounds typically involves interaction with specific enzymatic or cellular targets, potentially acting as an inhibitor or modulator of protein function . Researchers can employ this compound as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly for developing more complex molecules with optimized properties . The synthetic route may involve nucleophilic aromatic substitution (SNAr) to introduce the oxan-4-yloxy group to a chloropyridine precursor, followed by an amide coupling reaction, such as one employing EDC and HOBt, to form the final carboxamide linkage . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)12-5-6-16(22-11-12)26-13-7-9-25-10-8-13/h1-6,11,13H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIGKWJPZRGJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the trifluoromethyl group:

    Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyridine-3-carboxamides:

Compound Name (Source) Pyridine Substituent (Position) Carboxamide Substituent (Position) Key Functional Differences Potential Application
Target Compound 6-(oxan-4-yloxy) N-[2-(trifluoromethyl)phenyl] Bulky, polar oxan-4-yloxy group Fungicide candidate
A.3.32 () 2-(difluoromethyl) N-(1,1,3-trimethyl-indan-4-yl) Compact difluoromethyl; indane scaffold Complex II inhibitor (fungicide)
A.3.29 () 5-fluoro, 1-methyl N-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl Fluoro and chloro substitution Broad-spectrum fungicide
Compound (CAS 2304799-73-1) 6-fluoro N-(2-fluoro-3-substituted phenyl) Heptafluoropropane and iodine Veterinary antiparasitic
Metabolite 6-substituted aryl N-(2,2-dimethylpropyl) Cyclopropylcarbamoyl group Metabolite of agrochemicals
Key Observations:

Pyridine Ring Modifications: The 6-position oxan-4-yloxy group in the target compound contrasts with 2-position difluoromethyl (A.3.32) or 6-fluoro (). Positional differences significantly alter electronic properties and steric interactions with biological targets. The oxan-4-yloxy group may enhance solubility compared to nonpolar substituents (e.g., difluoromethyl), but its bulk could reduce membrane permeability.

In antiparasitic analogs (), halogen-rich substituents (iodine, heptafluoropropane) improve target specificity but increase molecular weight, possibly limiting bioavailability.

Biological Activity :

  • Complex II inhibitors () rely on pyridine-carboxamide scaffolds for disrupting fungal mitochondrial function. The target compound’s oxan-4-yloxy group may mitigate resistance mechanisms seen in difluoromethyl derivatives.
  • Antiparasitic analogs () prioritize halogenation for potency, suggesting the target compound’s trifluoromethyl group could be optimized for similar applications.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The oxan-4-yloxy group introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to nonpolar analogs like A.3.32.
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life relative to compounds with methyl or cyclopropyl groups (e.g., metabolite).
  • Synthetic Accessibility : Coupling reactions (as in ) are likely employed for carboxamide formation, though the oxan-4-yloxy group may require specialized protection/deprotection strategies.

Biological Activity

6-(Oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide. It features a pyridine ring substituted with an oxan-4-yloxy group and a trifluoromethyl phenyl moiety. The chemical structure contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may modulate enzyme activity and receptor interactions, influencing various biochemical pathways. For instance, it could potentially inhibit certain kinases or enzymes involved in cancer progression, thereby exerting anti-cancer effects.

Biological Activity Overview

Research has indicated that compounds similar to 6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide exhibit various biological activities:

  • Anti-cancer Activity : Studies suggest that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyridine have shown promising results in inhibiting FOXM1 expression, a transcription factor implicated in cancer cell growth .
  • Kinase Inhibition : Some studies have reported that related compounds act as inhibitors of c-KIT kinase, which plays a crucial role in certain cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-cancerInhibits proliferation in cancer cell lines
Kinase inhibitionInhibits c-KIT kinase activity
Enzyme modulationAlters activity of specific enzymes

Case Studies

  • Anti-proliferative Effects : A study evaluated the anti-proliferative activity of related compounds in triple-negative breast cancer cells (MDA-MB-231). Compounds demonstrated significant inhibition of cell growth, correlating with decreased FOXM1 expression levels .
  • c-KIT Kinase Inhibition : Another study highlighted the efficacy of a related compound against various c-KIT mutants, demonstrating potent anti-tumor effects in vivo. This suggests that the compound may serve as a potential therapeutic agent for gastrointestinal stromal tumors .

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